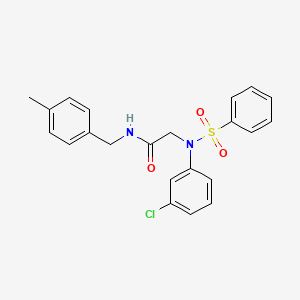
N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 48664, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion.
科学研究应用
N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of DPP-IV, this compound 48664 can increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose metabolism and insulin secretion. By inhibiting DPP-IV, this compound 48664 can increase the half-life of these hormones and enhance their glucose-lowering effects.
作用机制
The mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664 involves the inhibition of the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, this compound 48664 can increase the levels of these hormones and enhance their glucose-lowering effects. This mechanism of action has been shown to be effective in reducing blood glucose levels in animal models of type 2 diabetes mellitus.
Biochemical and Physiological Effects
This compound 48664 has been shown to have a number of biochemical and physiological effects in animal models of type 2 diabetes mellitus. These effects include increased levels of GLP-1 and GIP, enhanced insulin secretion, improved glucose tolerance, and reduced blood glucose levels. This compound 48664 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
One of the advantages of N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664 for lab experiments is its selectivity for DPP-IV, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. This selectivity also reduces the risk of off-target effects and improves the accuracy of experimental results. However, one limitation of this compound 48664 is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are a number of future directions for research on N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664. One area of focus is the development of more potent and selective inhibitors of DPP-IV, which may have improved therapeutic efficacy and safety profiles. Another area of interest is the investigation of the long-term effects of DPP-IV inhibition on glucose metabolism and insulin secretion. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DPP-IV inhibitors in humans with type 2 diabetes mellitus.
Conclusion
This compound 48664 is a compound that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of DPP-IV, this compound 48664 can increase the levels of incretin hormones and enhance their glucose-lowering effects. The mechanism of action of this compound 48664 has been shown to be effective in reducing blood glucose levels in animal models of type 2 diabetes mellitus. While this compound 48664 has some advantages for lab experiments, there are also limitations that need to be considered. However, there are a number of future directions for research on this compound 48664 that may lead to improved therapeutic options for patients with type 2 diabetes mellitus.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-10-12-18(13-11-17)15-24-22(26)16-25(20-7-5-6-19(23)14-20)29(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKEKDDSDQXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3454706.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B3454714.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-quinolinylthio)acetamide](/img/structure/B3454754.png)
![4-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B3454758.png)
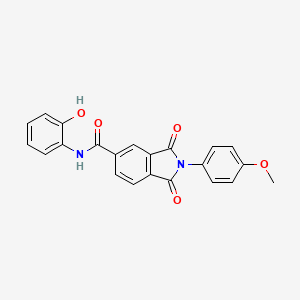

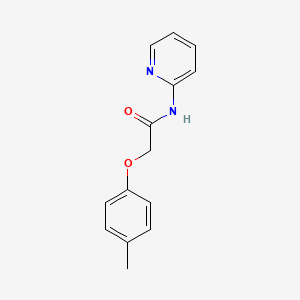
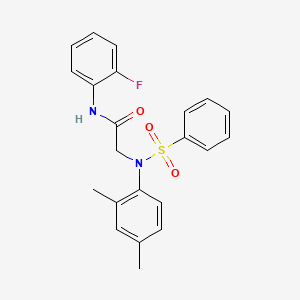
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454799.png)
![2-bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3454801.png)
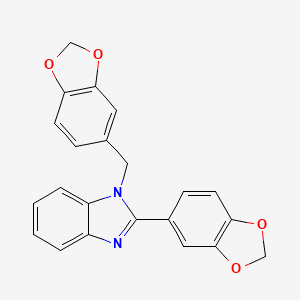
![methyl 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3454807.png)

![bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone](/img/structure/B3454821.png)